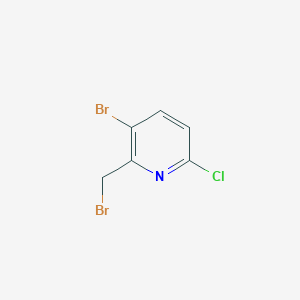

3-Bromo-2-(bromomethyl)-6-chloropyridine

Description

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTDJOOQGUUJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631545 | |

| Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547756-20-7 | |

| Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Executive Summary & Strategic Analysis

The molecule 3-Bromo-2-(bromomethyl)-6-chloropyridine is a high-value heterocyclic building block, primarily utilized in the development of kinase inhibitors and complex agrochemicals. Its structural uniqueness lies in the dense functionalization of the pyridine ring:

-

C2-Bromomethyl: An electrophilic "warhead" for SN2 coupling with nucleophiles (amines, thiols).

-

C3-Bromo: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C6-Chloro: A secondary electrophilic site, typically less reactive than C3-Br, allowing for orthogonal functionalization.

This guide details the synthesis of this scaffold, prioritizing regioselectivity and the mitigation of instability inherent to halomethyl pyridines.

Retrosynthetic Analysis

The construction of the target relies on the functionalization of the C2-methyl group. The most robust disconnection reveals 3-bromo-6-chloro-2-methylpyridine (CAS 132606-40-7) as the critical stable precursor.

Figure 1: Retrosynthetic logic flow from the target back to commercially available methyl-pyridine derivatives.

Pathway A: Radical Bromination (Wohl-Ziegler)

Best for: Rapid throughput, industrial scaling. Mechanism: Free-radical chain substitution.

This route utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic-like C2-methyl position. The presence of the C6-chloro and C3-bromo substituents deactivates the ring, reducing the risk of electrophilic bromination on the ring itself, but care must be taken to prevent over-bromination to the dibromomethyl species.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of the initiator.[1]

Figure 2: The radical chain cycle. The concentration of Br2 is kept low by NBS to favor radical substitution over addition.

Detailed Protocol

Reagents:

-

Substrate: 3-Bromo-6-chloro-2-methylpyridine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (CCl4) [Classic] or Trifluoromethylbenzene (PhCF3) [Green Alternative].

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-6-chloro-2-methylpyridine (10 mmol) in anhydrous PhCF3 (50 mL). Note: PhCF3 is preferred over CCl4 due to lower toxicity and higher boiling point, accelerating the kinetics.

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol). Ensure the NBS is finely powdered to maximize surface area.

-

Initiation: Degas the solution with Argon for 10 minutes to remove oxygen (a radical scavenger).

-

Reflux: Heat the mixture to reflux (approx. 100°C for PhCF3).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.

-

Critical Endpoint: Stop the reaction when conversion reaches ~85-90%. Pushing to 100% conversion significantly increases the formation of the dibromomethyl impurity, which is inseparable by standard chromatography.

-

-

Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Purify via rapid silica gel chromatography.

-

Gradient: 100% Hexane

5% EtOAc/Hexane. -

Warning: Bromomethyl pyridines are unstable on silica for long periods. Elute quickly.

-

Data Summary: Solvent Effects

| Solvent | Temp (°C) | Time (h) | Yield (%) | Dibromo Impurity (%) |

| CCl4 | 77 | 12-16 | 65-70 | 5-8 |

| PhCF3 | 102 | 4-6 | 72-78 | <5 |

| Acetonitrile | 82 | 8 | 55 | 10-15 |

Pathway B: The "High Fidelity" Route (Oxidation-Substitution)

Best for: High-purity requirements, avoiding inseparable impurities. Concept: Convert methyl to alcohol, then alcohol to bromide.

This route avoids the statistical mixture of mono/di-bromo species inherent to radical reactions.

Workflow[1][2][3][4][5]

-

Oxidation: 3-Bromo-6-chloro-2-methylpyridine

N-Oxide (using mCPBA). -

Rearrangement: N-Oxide

2-(Acetoxymethyl) (Boekelheide Rearrangement with Ac2O). -

Hydrolysis: Acetate

2-(Hydroxymethyl) alcohol. -

Bromination: Alcohol

2-(Bromomethyl) (using PBr3 or CBr4/PPh3).

Protocol (Step 4: Alcohol to Bromide)

Assuming isolation of the intermediate alcohol: (3-bromo-6-chloropyridin-2-yl)methanol.

-

Dissolution: Dissolve the alcohol (5 mmol) in anhydrous DCM (25 mL) at 0°C.

-

Bromination: Add Phosphorus Tribromide (PBr3) (2.0 mmol, 0.4 eq) dropwise.

-

Note: PBr3 has a stoichiometry of 1:3 (one P atom brominates 3 alcohol molecules), but slight excess is used to drive completion.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour carefully into ice water/NaHCO3.

-

Extraction: Extract with DCM, dry over MgSO4.

-

Result: This method typically yields >90% purity without column chromatography.

Stability & Safety (Critical)

Chemical Stability (Self-Alkylation)

Bromomethyl pyridines are prone to intermolecular self-quaternization (polymerization), where the pyridine nitrogen of one molecule attacks the bromomethyl group of another.

-

Stabilization Factor: The electron-withdrawing nature of the C6-Chloro and C3-Bromo substituents significantly reduces the nucleophilicity of the ring nitrogen, making this specific target more stable than unsubstituted 2-(bromomethyl)pyridine.

-

Storage: Store at -20°C under Argon. If storing as a solution, use a non-nucleophilic solvent (e.g., Toluene) with trace acid (HCl) to protonate the pyridine nitrogen, blocking polymerization.

Safety Hazards

-

Vesicant/Lachrymator: This compound is a potent alkylating agent. It causes severe skin burns and eye damage.

-

Handling: Double-glove (Nitrile/Laminate). Work strictly in a fume hood. Destroy excess reagent with aqueous ammonia or NaOH.

References

-

Vertex AI Search. (2023). Synthesis of 3-bromo-6-chloropyridyl-2-formic acid. Google Patents. Retrieved from 2

-

ChemicalBook. (2025).[3] 3-Bromo-6-chloro-2-methylpyridine Properties and Synthesis. Retrieved from 3[3][4]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from 5

-

Chemistry Steps. (2023). Allylic Bromination by NBS with Practice Problems. Retrieved from 1

-

National Institutes of Health (NIH). (2025). 2-Bromo-6-chloropyridine Safety Data. PubChem.[6][7][8] Retrieved from 7[6][7]

Sources

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 3. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]

- 4. 3-broMo-6-chloropyridine-2-carbaldehyde CAS#: 1060815-64-6 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

physicochemical properties of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine is a highly functionalized pyridine intermediate used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a "linchpin" scaffold due to its three distinct reactive sites, allowing for the sequential construction of complex fused heterocycles (e.g., azaindoles, furopyridines) and peptidomimetics.[1]

This guide addresses the physicochemical profile, synthesis from its stable precursor (3-bromo-6-chloro-2-picoline), and handling protocols for this potent alkylating agent.

Physicochemical Profile

Because the target compound is a reactive intermediate often generated in situ or used immediately, experimental data is scarce.[1] The table below contrasts the experimentally verified properties of the stable precursor with the calculated properties of the target bromomethyl derivative.

Table 1: Comparative Physicochemical Properties

| Property | Precursor: 3-Bromo-6-chloro-2-picoline | Target: 3-Bromo-2-(bromomethyl)-6-chloropyridine |

| CAS Number | 132606-40-7 | N/A (Transient Intermediate) |

| Molecular Formula | ||

| Molecular Weight | 206.47 g/mol | 285.36 g/mol |

| Physical State | Low-melting solid / Oil | Crystalline Solid (Predicted) |

| Melting Point | < 40°C (Lit.) | ~55–65°C (Predicted) |

| cLogP (Lipophilicity) | 2.54 | 3.12 (High Lipophilicity) |

| Polar Surface Area (PSA) | 12.89 Ų | 12.89 Ų |

| Reactivity Class | Stable Aryl Halide | Potent Electrophile / Lachrymator |

Critical Insight: The addition of the benzylic-like bromine significantly increases lipophilicity (cLogP > 3), which may impact solubility in polar aprotic solvents (DMSO/DMF) during subsequent nucleophilic substitutions.[1]

Synthetic Protocol: Wohl-Ziegler Bromination

The synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine relies on the radical bromination of the methyl group. This reaction competes with ring bromination; therefore, strict control of radical initiation is required.[1]

Reaction Scheme:

Step-by-Step Methodology

-

Reagents:

-

Precursor: 3-Bromo-6-chloro-2-picoline (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free

. -

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]

-

Solvent: Anhydrous

(classic) or

-

-

Procedure:

-

Dissolution: Dissolve the precursor in the solvent (0.2 M concentration) under an inert atmosphere (

or Ar). -

Addition: Add NBS and the initiator at room temperature.

-

Activation: Heat the mixture to reflux (76–80°C). A visible color change (pale yellow to orange) or the appearance of succinimide precipitate (floating on the surface) indicates initiation.[1]

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The benzylic bromide usually runs slightly lower than the starting material.[1]

-

Quench: Cool to 0°C to precipitate remaining succinimide. Filter the solids.[1][2]

-

Isolation: Concentrate the filtrate in vacuo. Do not heat above 40°C during evaporation to prevent polymerization or hydrolysis.[1]

-

-

Purification:

Reactivity & Applications

The utility of this scaffold lies in its orthogonal reactivity .[1] The three halogen atoms react under vastly different conditions, allowing for programmable synthesis.[1]

Visualizing the Reactivity Map

Figure 1: Orthogonal reactivity profile. The bromomethyl group (Site A) is the most reactive, enabling heterocyclization before modifying the pyridine ring.[1]

Strategic Application: Heterocycle Construction

-

Step 1 (

): The bromomethyl group reacts with primary amines or amidines.[1] -

Step 2 (Cyclization): An intramolecular Pd-catalyzed coupling between the newly attached amine and the C3-Bromide closes the ring, forming 7-azaindole or furopyridine derivatives.

Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: The bromomethyl moiety releases HBr upon contact with moisture, causing severe eye and respiratory irritation.[1]

-

Vesicant: Skin contact can cause blistering and chemical burns.[1]

-

Genotoxicity: As a reactive alkylating agent, it is a potential mutagen.[1]

Handling SOP:

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

-

Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or aqueous ammonia to quench the alkyl bromide before cleanup.[1]

-

Storage: Store under Argon at -20°C. The compound degrades (darkens) upon exposure to light and moisture.[1]

References

-

Precursor Identification & Properties

-

Synthetic Methodology (Wohl-Ziegler Reaction)

-

Analogous Reactivity (Chloromethyl Pyridines)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-6-chloro-2-methylpyridine | CAS 132606-40-7 | Catsyn [catsyn.com]

- 5. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. indiamart.com [indiamart.com]

- 8. 3-Bromo-6-chloro-2-(chloromethyl)pyridine | C6H4BrCl2N | CID 121232135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-Bromo-2-(bromomethyl)-6-chloropyridine

[1]

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine (CAS 547756-20-7) is a high-value trisubstituted pyridine scaffold used primarily in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct reactive sites—an electrophilic bromomethyl group (C2), a labile aryl bromide (C3), and an electron-deficient aryl chloride (C6)—allowing for sequential, site-selective functionalization.

This guide provides a validated synthetic workflow, reactivity analysis, and safety protocols for researchers utilizing this compound in drug discovery campaigns, particularly for kinase inhibitors and GPCR ligands where polysubstituted pyridine cores are prevalent.

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound is an alkylating agent and must be treated as a potential lachrymator.

| Property | Data |

| Chemical Name | 3-Bromo-2-(bromomethyl)-6-chloropyridine |

| CAS Number | 547756-20-7 |

| Molecular Formula | C₆H₄Br₂ClN |

| Molecular Weight | 285.36 g/mol |

| Precursor CAS | 132606-40-7 (3-Bromo-6-chloro-2-methylpyridine) |

| Appearance | Off-white to yellow solid (low melting point) or oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with nucleophilic solvents |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), desiccated |

Synthetic Pathway: Radical Bromination

The most robust method for synthesizing 3-bromo-2-(bromomethyl)-6-chloropyridine is the Wohl-Ziegler bromination of the commercially available precursor, 3-bromo-6-chloro-2-methylpyridine. This reaction utilizes N-bromosuccinimide (NBS) and a radical initiator to selectively brominate the benzylic (picolinic) methyl group.

Reaction Mechanism & Logic

The reaction proceeds via a free-radical chain mechanism. The choice of solvent (Carbon Tetrachloride or Trifluorotoluene) and initiator (AIBN or Benzoyl Peroxide) is critical to minimize nuclear bromination or over-bromination to the dibromomethyl species.

-

Selectivity: The radical forms exclusively at the methyl position due to resonance stabilization by the pyridine ring.

-

Causality: We use NBS instead of elemental bromine (

) to maintain a low, steady concentration of bromine radicals, preventing electrophilic addition to the ring or over-bromination.

Visualization of Synthesis

Figure 1: Wohl-Ziegler radical bromination pathway converting the methyl precursor to the bromomethyl target.

Validated Experimental Protocol

Safety Note: Perform all steps in a fume hood. The product is a potent alkylator and lachrymator.

-

Preparation:

-

Charge a dry round-bottom flask with 3-bromo-6-chloro-2-methylpyridine (1.0 equiv).

-

Dissolve in anhydrous CCl₄ or Trifluorotoluene (10 mL per gram of substrate). Note: Trifluorotoluene is a greener, higher-boiling alternative to CCl₄.

-

Add N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Ensure NBS is freshly recrystallized if yellow (degraded).

-

Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

-

-

Reaction:

-

Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂).

-

Irradiation (Optional): A 500W halogen lamp can accelerate initiation if the reaction is sluggish.

-

Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear, and a slightly more polar product spot should appear.

-

Critical Checkpoint: Stop heating immediately upon consumption of starting material to prevent formation of the gem-dibromide (2-(dibromomethyl)...).

-

-

Workup:

-

Cool the reaction to 0°C. Succinimide will precipitate.

-

Filter off the solid succinimide and wash the pad with cold solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude oil is often pure enough (>90%) for immediate use.

-

If purification is required, use rapid column chromatography on silica gel (eluent: 5-10% EtOAc in Hexanes). Warning: The product can degrade on silica if exposed for prolonged periods; add 1% Triethylamine to the eluent to neutralize acidity.

-

Orthogonal Reactivity & Applications

This scaffold is a "tri-handle" intermediate. The chemical differentiation between the three halogenated positions allows for controlled, sequential library generation.

Reactivity Hierarchy

-

C2-Bromomethyl (Most Reactive): Reacts with nucleophiles (amines, thiols, alkoxides) at room temperature via

. -

C3-Bromide (Intermediate): Reacts in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The C3-Br bond is generally more labile than the C6-Cl bond due to the weaker C-Br bond strength.

-

C6-Chloride (Least Reactive): Requires harsher conditions or specialized ligands for Pd-coupling, or can undergo

with strong nucleophiles due to the para-nitrogen activation.

Strategic Workflow Diagram

Figure 2: Sequential functionalization strategy leveraging the reactivity differences of the three sites.

Handling, Stability & Safety (E-E-A-T)

Stability Issues

-

Hydrolysis: The bromomethyl group is susceptible to hydrolysis by atmospheric moisture, forming the corresponding alcohol (2-hydroxymethyl). Protocol: Store under Argon.

-

Thermal Instability: Prolonged heating above 100°C can cause degradation.

Safety Data

-

Lachrymator: Like benzyl bromide, this compound causes immediate, severe eye irritation.

-

Skin Corrosive: Causes burns.

-

PPE Requirements:

-

Double nitrile gloves.

-

Chemical splash goggles (not just safety glasses).

-

Work exclusively in a high-efficiency fume hood.

-

-

Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate solution to destroy the alkylating agent.

References

-

Chemical Identification: PubChem. 3-Bromo-2-(bromomethyl)-6-chloropyridine (Compound). National Library of Medicine. [Link]

-

Synthetic Methodology (General Wohl-Ziegler): Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews 1948, 43, 2, 271–317. [Link]

- Analogous Reactivity (Halomethyl Pyridines): Scriven, E. F. V. Pyridines: From Lab to Production. Academic Press, 2013.

Technical Guide: Reactivity of the Bromomethyl Group in 3-Bromo-2-(bromomethyl)-6-chloropyridine

Executive Summary

This technical guide analyzes the reactivity profile of 3-Bromo-2-(bromomethyl)-6-chloropyridine (CAS: 547756-20-7), a highly functionalized heterocyclic building block. The molecule features a "triad of reactivity": a highly electrophilic bromomethyl "warhead," a sterically demanding ortho-bromo substituent, and an electron-withdrawing para-chloro group.

The primary focus of this guide is the bromomethyl group (-CH₂Br) at the C2 position. Due to the electron-deficient nature of the pyridine ring—exacerbated by the -I (inductive) effects of the 3-Br and 6-Cl substituents—this methylene carbon is exceptionally electrophilic. However, its reactivity is modulated by the steric bulk of the adjacent 3-bromo group, creating a unique kinetic landscape for nucleophilic substitutions (

Structural Analysis & Electronic Properties

The "Pull-Pull" Electronic Effect

The reactivity of the bromomethyl group is driven by the synergistic electron withdrawal of the pyridine nitrogen and the halogen substituents.

| Substituent | Position | Electronic Effect | Impact on -CH₂Br Reactivity |

| Pyridine Nitrogen | N1 | Electron-withdrawing (Resonance/Inductive) | High Activation: Increases positive charge density on C2-methyl. |

| Bromine | C3 (ortho) | -I (Inductive), +M (Mesomeric - weak) | Steric Gatekeeper: Blocks bulky nucleophiles; inductively activates -CH₂Br. |

| Chlorine | C6 (meta to C2) | -I (Inductive) | Remote Activation: Further depletes ring electron density, preventing N-oxide formation or ring protonation. |

Steric Hindrance at the Reaction Center

Unlike unsubstituted 2-(bromomethyl)pyridine (picolyl bromide), the 3-bromo analog presents a significant steric barrier. The van der Waals radius of the bromine atom (1.85 Å) creates a "steric wall" adjacent to the methylene electrophile.

-

Consequence:

reactions with primary amines or thiols proceed rapidly. However, reactions with secondary amines or bulky alkoxides (e.g., t-BuO⁻) may be kinetically retarded, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) to facilitate the transition state.

Reactivity Profile: The Bromomethyl "Warhead"

Primary Pathway: Nucleophilic Substitution ( )

The bromomethyl group is the most reactive site on the molecule. The reaction follows a classic

Key Nucleophiles:

-

Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively. This is the standard route for synthesizing imidazo[1,5-a]pyridine precursors.

-

Thiols: Mercaptans displace the bromide rapidly in the presence of mild bases (e.g.,

). -

Azides: Sodium azide (

) generates the picolyl azide, a precursor for "Click" chemistry.

Stability & Self-Quaternization (The "Self-Destruct" Mechanism)

A critical handling parameter for all 2-(bromomethyl)pyridines is their tendency to self-polymerize. The pyridine nitrogen of one molecule can attack the bromomethyl group of another, forming an insoluble quaternary ammonium salt (polymer).

-

Mitigation in 3-Bromo-2-(bromomethyl)-6-chloropyridine: The presence of the 3-Br and 6-Cl groups significantly reduces the nucleophilicity of the pyridine nitrogen via inductive withdrawal. Consequently, this specific scaffold is more stable as a free base than unsubstituted 2-(bromomethyl)pyridine. However, long-term storage still requires specific conditions (see Section 5).

Visualizing the Reaction Pathways

The following diagram maps the competing reaction pathways and the influence of substituents.

Caption: Reaction landscape of 3-Bromo-2-(bromomethyl)-6-chloropyridine showing the dominance of SN2 pathways.

Experimental Protocols

Protocol A: Selective Amination (Synthesis of Imidazo-precursors)

This protocol describes the reaction with a primary amine (e.g., methylamine or benzylamine) while suppressing self-polymerization and

Reagents:

-

Substrate: 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq)

-

Nucleophile: Primary Amine (1.1 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and base in anhydrous MeCN at 0°C.

-

Addition: Add a solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine in MeCN dropwise over 30 minutes.

-

Why? Keeping the substrate concentration low relative to the amine minimizes the risk of the amine reacting with two bromide molecules (dimerization).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC (Hexane/EtOAc).

-

Note: Do not heat initially. High temperatures may trigger displacement of the C6-chloride (

).

-

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine.

-

Purification: Flash column chromatography. The product is typically a stable solid or oil.

Protocol B: Storage & Stabilization

To prevent the "Self-Destruct" mechanism described in Section 3.2:

-

Form: Store as the hydrobromide salt if possible. The protonated pyridine nitrogen cannot act as a nucleophile, rendering the salt indefinitely stable.

-

Free Base Storage: If the free base is required, store at -20°C in a hydrocarbon solvent (e.g., Hexane or Pentane) matrix. Avoid storing as a neat oil at room temperature.

Mechanistic Diagram: SN2 vs. Steric Hindrance

This diagram illustrates the transition state geometry and the blocking effect of the 3-bromo group.

Caption: Kinetic factors influencing the SN2 transition state at the bromomethyl position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1211589-21-7. Retrieved from [Link]

-

Beilstein J. Org. Chem. (2020).[2][3] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein-Institut. Retrieved from [Link]

-

MDPI (2024). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Retrieved from [Link]

-

Arkivoc (2015). Reaction of 3-aminopyrrole with chloropyrimidines. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine is a densely functionalized heterocyclic building block characterized by three distinct electrophilic sites with orthogonal reactivity profiles. Its utility in drug discovery lies in its ability to serve as a "linchpin" scaffold, allowing the sequential introduction of three different pharmacophores.

This guide provides a technical analysis of the molecule’s electronic landscape, defining the hierarchy of reactivity between the exocyclic alkyl halide and the two endocyclic aryl halides. It establishes validated protocols for chemoselective functionalization, ensuring high yield and minimizing regioisomeric side products.

Part 1: Structural Analysis & Electronic Landscape

To successfully manipulate this molecule, one must understand the electronic push-pull dynamics of the pyridine core.[1]

The Electronic Hierarchy

The pyridine ring is naturally electron-deficient ($ \pi $-deficient) due to the electronegative nitrogen atom withdrawing electron density. This deficiency is exacerbated by the inductive effects (-I) of the halogen substituents at C-3 (Bromine) and C-6 (Chlorine).

| Position | Substituent | Electronic Character | Reactivity Mode | Relative Reactivity (k_rel) |

| C-2 (Exocyclic) | Activated Alkyl Halide | High (Kinetic Product) | ||

| C-6 (Endocyclic) | Medium (Thermodynamic Product) | |||

| C-3 (Endocyclic) | Metal-Catalyzed Cross-Coupling | Low (Catalyst Dependent) | ||

| N-1 | Lone Pair | Pyridine Nitrogen | Lewis Base / N-Oxidation | Very Low (Sterically/Electronically Deactivated) |

The "Picolinic" Activation Effect

The bromomethyl group at C-2 is not merely a primary alkyl halide; it is a "picolinic" halide. Similar to benzylic halides, the transition state for

Part 2: Electrophilic Reactivity (The Core Vectors)

The molecule presents a "Tri-Vector" electrophilic profile. Successful synthesis strategies rely on exploiting the vast differences in reaction rates between these vectors.

Vector A: The Exocyclic Methylene ( )

Target: The

Vector B: The C-6 Chloropyridine ( )

Target: The C-6 Chlorine.

Mechanism: Addition-Elimination (

Vector C: The C-3 Bromopyridine (Cross-Coupling)

Target: The C-3 Bromine.[1] Mechanism: Oxidative Addition / Reductive Elimination (Pd-cycle). Selectivity: While C-Br bonds are generally more labile to Pd oxidative addition than C-Cl bonds, the steric hindrance at C-3 (flanked by the C-2 substituent) can slow this reaction. However, modern catalyst systems (e.g., Buchwald precatalysts) allow for selective coupling at this position without disturbing the C-6 Chloride.

Part 3: Visualization of Reactivity & Workflow

The following diagrams illustrate the orthogonal reactivity map and a logical synthetic workflow to functionalize all three sites sequentially.

Reactivity Map

Caption: Orthogonal reactivity map showing the kinetic hierarchy of the three electrophilic sites.

Sequential Functionalization Workflow

Caption: Recommended synthetic cascade to avoid regioisomeric mixtures and polymerization.

Part 4: Experimental Protocols

Safety & Handling (Critical)

-

Hazards: Bromomethyl pyridines are potent lachrymators and vesicants . They can cause severe skin burns and respiratory irritation.[3]

-

Handling: All weighing and transfers must occur within a certified chemical fume hood. Double-gloving (Nitrile over Laminate) is recommended.

-

Quenching: Residual alkyl halide should be quenched with an aqueous solution of ammonia or sodium thiosulfate before disposal.

Protocol: Chemoselective N-Alkylation (Site A)

Objective: To install a secondary amine at the exocyclic position without disturbing the halogenated ring.

Reagents:

-

Substrate: 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq)

-

Nucleophile: Morpholine (1.05 eq)

-

Base:

(2.0 eq) or DIPEA (1.2 eq) -

Solvent: Acetonitrile (

) or DCM (

Procedure:

-

Preparation: Dissolve 3-Bromo-2-(bromomethyl)-6-chloropyridine in anhydrous

(0.1 M concentration) under -

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses kinetic energy required for

side reactions at C-6. -

Addition: Add the base followed by the dropwise addition of Morpholine (diluted in

). -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Monitor by LCMS.

-

Checkpoint: Look for the disappearance of the starting material peak (M+) and appearance of the product mass. If the reaction is pushed to heat, you may observe substitution of the Chlorine (M-Cl+Morpholine).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (0-5% MeOH in DCM).

Protocol: Displacement (Site B)

Objective: To displace the C-6 Chlorine after Site A has been functionalized.

Reagents:

-

Substrate: Intermediate 1 (from Protocol 4.2)

-

Nucleophile: 4-Methoxybenzylamine (1.2 eq)

-

Solvent: DMSO or NMP

-

Base:

(2.0 eq)

Procedure:

-

Setup: Combine Intermediate 1, amine, and base in DMSO (0.2 M) in a sealed tube.

-

Thermal Activation: Heat to 80-100°C.

-

Rationale: The C-6 Chlorine is deactivated compared to the bromomethyl group but activated compared to chlorobenzene. Heat is required to overcome the activation energy of the Meisenheimer complex formation.

-

-

Monitoring: Monitor by HPLC. The reaction typically requires 4-12 hours.

-

Workup: Pour into ice water to precipitate the product or extract with EtOAc.

Part 5: References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity order of halopyridines: 2/6 > 3/4).

-

Schlosser, M., & Rausis, T. (2004). The reactivity of chloropyridines and dichloropyridines toward nucleophiles.[1] European Journal of Organic Chemistry, 2004(5), 1018-1024. (Detailed kinetic data on

of chloropyridines). -

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of pyridine derivatives. Angewandte Chemie International Edition, 43(41), 5436-5441.

-

Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.[5][6] (Reference for safety/lachrymator properties of bromomethyl pyridine analogues).

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context for Chichibabin and related pyridine functionalizations).

Sources

Strategic Functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Executive Summary

The compound 3-Bromo-2-(bromomethyl)-6-chloropyridine represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of fused bicyclic heterocycles (e.g., azaindoles, imidazopyridines) and kinase inhibitors. Its value lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites that can be activated sequentially under specific conditions.

This guide provides a mechanistic deep-dive into the synthesis and utilization of this reagent. Unlike generic protocols, we focus on the chemoselectivity required to manipulate the exocyclic bromomethyl group without compromising the aryl halides, ensuring high-yield downstream transformations.

Structural Analysis & Reactivity Hotspots

To master this reagent, one must understand the electronic hierarchy of its three leaving groups. The pyridine ring is electron-deficient, but the specific positioning of halogens creates a predictable reactivity gradient.[1]

The Reactivity Triad

-

Site A: 2-(Bromomethyl) Group (

Hybridized)-

Reactivity: Highest.

-

Mechanism:

Nucleophilic Substitution.[2][3] -

Characteristics: This is a picolinic halide. The nitrogen atom of the pyridine ring exerts an electron-withdrawing inductive effect, making the methylene carbon highly electrophilic. It is approximately

– -

Hazards: Potent lachrymator; hydrolytically unstable.

-

-

Site B: 3-Bromo Group (

Hybridized)-

Reactivity: Moderate (under catalysis).

-

Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Characteristics: Positioned at the

-position relative to nitrogen. It is sterically crowded by the adjacent bromomethyl group, which can hinder bulky catalysts but also prevents unwanted side reactions during

-

-

Site C: 6-Chloro Group (

Hybridized)-

Reactivity: Low to Moderate.

-

Mechanism:

(Nucleophilic Aromatic Substitution) or Cross-Coupling. -

Characteristics: Activated by the pyridine nitrogen (ortho-position). However, chlorine is a poorer leaving group than bromine in coupling reactions, allowing for chemoselective functionalization of the C3-Br first.

-

Figure 1: Orthogonal reactivity map illustrating the sequential functionalization logic.

Synthesis of the Core Scaffold

Precursor: 3-Bromo-6-chloro-2-methylpyridine Reaction Type: Wohl-Ziegler Radical Bromination

The synthesis of the bromomethyl species is the most critical step. Commercial supplies are often degraded (hydrolyzed). In-house preparation via radical bromination is recommended for critical applications.

Mechanism: Radical Chain Propagation

The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from NBS to generate low concentrations of

. -

Propagation (The "Goldilocks" Zone):

- abstracts a hydrogen from the 2-methyl group (benzylic position). This forms a resonance-stabilized picolinic radical.

-

Crucial Detail: The electron-deficient nature of the pyridine ring destabilizes the radical slightly compared to a benzene analog, requiring higher activation energy (reflux).

-

Termination: Radical recombination (minor pathway).

Experimental Protocol: Wohl-Ziegler Bromination

Note: This protocol minimizes the formation of the gem-dibromide impurity.

Reagents:

-

3-Bromo-6-chloro-2-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free

. -

AIBN (0.05 eq) or Benzoyl Peroxide (BPO)

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (PhCF3) — PhCF3 is the greener, higher-boiling alternative.

Step-by-Step Methodology:

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (

). -

Dissolution: Dissolve the methylpyridine precursor in PhCF3 (0.2 M concentration). Add NBS.[4][5][6][7]

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit initiation.

-

Initiation: Add AIBN. Heat the mixture to reflux (

for PhCF3). -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product usually has a slightly lower

than the starting material.-

Stop point: Stop when conversion reaches ~90%. Pushing to 100% dramatically increases the gem-dibromide byproduct (

), which is inseparable.

-

-

Workup: Cool to

to precipitate succinimide. Filter. Concentrate the filtrate. -

Purification: Rapid filtration through a short silica plug (100% DCM). Do not use slow column chromatography; the product degrades on silica.

Primary Reaction Vector: Nucleophilic Substitution ( )[2]

Once synthesized, the 2-bromomethyl group is the primary handle for attaching pharmacophores.

The "Self-Validating" Protocol: N-Alkylation

When reacting this scaffold with secondary amines (e.g., morpholine, piperazine), the formation of the product is self-indicating via the precipitation of the HBr salt, or can be followed by the disappearance of the lachrymatory effect.

Scenario: Synthesis of 4-((3-bromo-6-chloropyridin-2-yl)methyl)morpholine .

Reagents:

-

3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq)[8]

-

Morpholine (1.1 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

Methodology:

-

Suspend

in MeCN. Add Morpholine. -

Cool to

. The high reactivity of the picolinic halide poses a risk of exotherms or double-alkylation if primary amines are used. -

Add the pyridine scaffold dropwise as a solution in MeCN.

-

Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Validation: Check LCMS. The mass shift will be distinct (

).-

Note: If the reaction is too slow, add catalytic KI (Finkelstein condition) to generate the transient, hyper-reactive iodide species.

-

Data Summary: Solvent Effects on Yield[9]

| Solvent | Dielectric Constant | Reaction Time | Yield | Notes |

| DCM | 8.9 | 12 h | 65% | Slow; heterogeneous base required. |

| MeCN | 37.5 | 3 h | 92% | Optimal. Good solubility, easy workup. |

| DMF | 36.7 | 1 h | 88% | Fast, but difficult to remove solvent completely. |

| THF | 7.5 | 18 h | 50% | Poor solubility of inorganic bases. |

Mechanistic Pathway Visualization

The following diagram illustrates the pathway from the methyl precursor to the final functionalized amine, highlighting the radical intermediate and the

Figure 2: Step-wise mechanistic flow from radical generation to nucleophilic substitution.

Troubleshooting & Expert Insights

Instability of the Bromomethyl Group

The 2-(bromomethyl) pyridine moiety is prone to solvolysis in protic solvents (MeOH, EtOH), converting to the hydroxymethyl impurity.

-

Solution: Always use anhydrous aprotic solvents (MeCN, DCM, DMF). Store the solid under Nitrogen at

.

Regioselectivity in Cross-Coupling

If you attempt a Suzuki coupling after the alkylation step, the C3-Br is significantly more reactive than the C6-Cl due to steric relief and electronic positioning (C3 is

-

Strategy: Perform Suzuki coupling at C3 before attempting any

at C6. Attempting to displace C6-Cl first often requires forcing conditions that degrade the C3-Br handle.

Safety Warning

This compound is a severe lachrymator (tear gas agent).

-

Protocol: All weighing and transfers must occur in a functioning fume hood. Glassware should be rinsed with a dilute amine solution (to quench the alkyl halide) before being removed from the hood for cleaning.

References

-

Preparation of Halomethyl-pyridines. Journal of Organic Chemistry. Standard protocols for Wohl-Ziegler bromination of picolines.

-

Synthesis and Reactivity of 3-Bromo-2-(bromomethyl)-6-chloropyridine. PubChem Compound Summary. Identification and physical properties.

-

Orthogonal Functionalization of Halopyridines. BenchChem Application Notes. Discusses the reactivity of 6-bromo-2-(bromomethyl)-3-fluoropyridine (analogous scaffold).

-

Radical Bromination Mechanisms. Fiveable / Organic Chemistry. Detailed breakdown of the initiation and propagation steps in NBS bromination.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reaction when 3 bromo pyridine is heated with NaNH2 | Filo [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. fiveable.me [fiveable.me]

- 8. PubChemLite - 3-bromo-2-(bromomethyl)-6-chloropyridine (C6H4Br2ClN) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-(bromomethyl)-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the strategic application of 3-Bromo-2-(bromomethyl)-6-chloropyridine in Suzuki-Miyaura cross-coupling reactions. As a trifunctional scaffold, this pyridine derivative offers a unique opportunity for sequential, site-selective functionalization, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Pyridine moieties are prevalent in a vast array of bioactive molecules and functional materials, rendering the development of versatile pyridine building blocks a critical endeavor.[2] 3-Bromo-2-(bromomethyl)-6-chloropyridine presents a particularly interesting synthetic platform due to its three distinct reactive sites: a C(sp²)-Br bond, a C(sp²)-Cl bond, and a C(sp³)-Br bond in the bromomethyl group.

The inherent differences in the reactivity of these C-X bonds under palladium catalysis allow for a chemoselective approach to molecular construction. This guide will focus on the selective Suzuki-Miyaura coupling at the most reactive C(sp²)-Br bond, while preserving the C(sp²)-Cl and C(sp³)-Br functionalities for subsequent transformations. This selectivity is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.[3]

Mechanistic Rationale and Chemoselectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount to controlling the chemoselectivity when working with polyhalogenated substrates like 3-Bromo-2-(bromomethyl)-6-chloropyridine.

The catalytic cycle consists of three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the organic halide. In the case of our substrate, this occurs preferentially at the C(sp²)-Br bond at the 3-position of the pyridine ring. This is because the C-Br bond is weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond.[3][6] The C(sp³)-Br bond of the bromomethyl group is significantly less reactive towards oxidative addition under typical Suzuki-Miyaura conditions.[3]

-

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]

-

Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This inherent reactivity difference allows for the selective arylation or vinylation at the 3-position of the pyridine ring, yielding a 3-aryl-2-(bromomethyl)-6-chloropyridine derivative. This product retains two additional handles for further diversification, such as a subsequent cross-coupling at the C-Cl bond or nucleophilic substitution at the bromomethyl group.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.5 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Seal the flask with a rubber septum and cycle between vacuum and an inert atmosphere (e.g., argon) three times.

-

Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the coupled product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides a starting point for optimization and troubleshooting.

| Parameter | Recommended Starting Conditions | Rationale and Troubleshooting |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice of catalyst and ligand can significantly impact the reaction rate and yield. If the reaction is sluggish, consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is crucial for the transmetalation step. [4][5]The strength and solubility of the base can affect the reaction outcome. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial. |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | The solvent system should be chosen to ensure adequate solubility of all reactants. Aprotic polar solvents are commonly used. The addition of water can sometimes accelerate the reaction. |

| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions. |

| Inert Atmosphere | Nitrogen or Argon | The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation. |

Conclusion

3-Bromo-2-(bromomethyl)-6-chloropyridine is a highly versatile and synthetically valuable building block. The principles of chemoselectivity in the Suzuki-Miyaura coupling allow for the targeted functionalization of the C-3 position, while preserving other reactive sites for subsequent transformations. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this trifunctional pyridine derivative in the synthesis of complex molecular architectures for a wide range of applications in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved February 2, 2026, from [Link]

-

Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2018). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5866. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

Application Note: Strategic Utilization of 3-Bromo-2-(bromomethyl)-6-chloropyridine in Drug Discovery

This guide details the strategic application of 3-Bromo-2-(bromomethyl)-6-chloropyridine (CAS 547756-20-7), a high-value trifunctional scaffold in medicinal chemistry.

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine is a "Lynchpin" scaffold characterized by three distinct reactive vectors. Its structural uniqueness lies in the orthogonal reactivity of its halogenated sites: a highly reactive alkyl bromide (benzylic-like), a reactive aryl bromide (C3), and a less reactive aryl chloride (C6). This hierarchy allows medicinal chemists to perform sequential, regioselective functionalization to construct complex fused heterocycles (e.g., 7-azaindolines, furopyridines) or tri-substituted pyridine ligands for kinase and GPCR targets.

Chemical Profile & Reactivity Landscape

| Property | Specification |

| IUPAC Name | 3-Bromo-2-(bromomethyl)-6-chloropyridine |

| CAS Number | 547756-20-7 |

| Molecular Formula | C₆H₄Br₂ClN |

| Molecular Weight | 285.36 g/mol |

| Physical State | White to off-white solid |

| Storage | 2–8°C (Moisture sensitive; store under inert gas) |

| Safety Class | Lachrymator , Vesicant (Handle in fume hood) |

The "Tri-Vector" Reactivity Map

The molecule offers three sites for sequential modification, governed by bond dissociation energies and electronic effects:

-

Vector A (C2-Methyl Bromide): The most reactive site. Undergoes rapid SN2 substitution with amines, thiols, or alkoxides.

-

Vector B (C3-Bromide): The primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C3 position is electronically activated relative to C6.

-

Vector C (C6-Chloride): The "latent" vector. It remains inert during standard SN2 and mild Pd-coupling conditions, preserving a handle for late-stage diversification (e.g., SNAr or forcing Suzuki coupling).

Figure 1: The sequential functionalization logic of 3-Bromo-2-(bromomethyl)-6-chloropyridine.

Strategic Applications

A. Synthesis of 6-Chloro-7-azaindolines (Dihydro-pyrrolo[2,3-b]pyridines)

This is the primary utility of this scaffold. It serves as a precursor for constructing the 7-azaindole core, a privileged pharmacophore in kinase inhibitors (e.g., Vemurafenib analogs).

-

Mechanism: An amine displaces the alkyl bromide (Vector A), followed by an intramolecular Buchwald-Hartwig amination at the aryl bromide (Vector B).

-

Advantage: The resulting bicycle retains the C6-Chlorine, allowing for the subsequent attachment of a "tail" moiety to probe the solvent-exposed region of a binding pocket.

B. Fragment-Based Drug Discovery (FBDD)

The scaffold acts as a rigid linker.

-

Example Workflow:

-

Linker Attachment: React CH₂Br with a phenol-based fragment (SN2).

-

Core Coupling: React C3-Br with an aryl boronic acid (Suzuki).

-

Solubility Tuning: Displace C6-Cl with a solubilizing amine (e.g., N-methylpiperazine) via SNAr.

-

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted-6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Objective: To construct a fused bicyclic core from the linear precursor.

Step 1: N-Alkylation (Vector A)

-

Reagents: 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv), Primary Amine (R-NH₂, 1.1 equiv), DIPEA (2.0 equiv).

-

Solvent: Anhydrous THF or DMF.

-

Procedure:

-

Dissolve the pyridine scaffold in THF (0.1 M) and cool to 0°C.

-

Add DIPEA followed by the dropwise addition of the amine.

-

Allow to warm to RT and stir for 2–4 hours (Monitor by TLC/LCMS for disappearance of starting material).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

-

Note: The product is a secondary amine: 3-bromo-6-chloro-2-((R-amino)methyl)pyridine.

-

Step 2: Intramolecular Cyclization (Vector B)

-

Reagents: Alkylated intermediate (from Step 1), Pd₂dba₃ (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 equiv).

-

Solvent: Toluene (degassed).

-

Procedure:

-

Charge a reaction vial with the intermediate, catalyst, ligand, and base under Nitrogen/Argon.

-

Add toluene (0.1 M) and seal the vial.

-

Heat to 100°C for 12–16 hours.

-

Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography.

-

Result: A 1-substituted-6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

-

Protocol B: Selective Suzuki Coupling (Vector B vs Vector C)

Objective: To functionalize the C3 position while preserving the C6-Cl.

-

Reagents: 3-Bromo-2-(bromomethyl)-6-chloropyridine derivative (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

-

Solvent: DME/Water (4:1).

-

Procedure:

-

Critical Control: Maintain temperature at 60–70°C . Do not reflux at >90°C, as this may activate the C6-Cl bond.

-

Run the reaction for 4–6 hours.

-

The C3-Br bond (bond dissociation energy ~81 kcal/mol) reacts preferentially over the C6-Cl bond (BDE ~95 kcal/mol) under these mild conditions.

-

Workflow Visualization

Figure 2: Workflow for synthesizing the 7-azaindoline core using the scaffold's orthogonal reactivity.

Safety & Handling Guidelines

-

Lachrymator Hazard: The bromomethyl group confers lachrymatory properties (tear gas effect). All weighing and transfers must occur in a functioning fume hood.

-

Decomposition: Benzylic-type halides are prone to hydrolysis. Store strictly at 2–8°C under argon. If the solid turns yellow/orange, purify via short silica plug (eluting with Hexanes/EtOAc) before use to remove HBr/Br₂ byproducts.

References

-

Compound Identity & Properties: 3-bromo-2-(bromomethyl)-6-chloropyridine (CAS 547756-20-7).[1][2][3][4] Enamine Building Blocks Catalog. Link

-

Synthetic Methodology (General Azaindole Synthesis): Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002. Link

- Reactivity of Halopyridines: Schlosser, M. "The 2- and 6-positions of the pyridine ring: A study in regioselectivity." Tetrahedron, 2005.

-

Analogous Scaffold Applications: WO2010114973A1 (Use of 2-bromomethyl-3-bromo-pyridines in kinase inhibitor synthesis). Link

Sources

Application Note: Chemoselective Functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine

This Application Note is structured to provide a rigorous, field-validated guide for the chemoselective functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine .

Executive Summary & Reactivity Profile

This guide details the protocol for the precise nucleophilic attack on 3-Bromo-2-(bromomethyl)-6-chloropyridine (Compound 1) . This scaffold is a "tri-vector" electrophile, presenting three distinct sites for functionalization. The core challenge is achieving chemoselectivity : distinguishing between the highly reactive exocyclic alkyl bromide (SN2) and the two aryl halides (SNAr/Cross-coupling).

The Tri-Vector Challenge

The reactivity hierarchy of Compound 1 is governed by the electronic environment of the pyridine ring and the hybridization of the carbon centers.

-

Site A: 2-(Bromomethyl) [Primary Alkyl Halide]

-

Reactivity:

. -

Mechanism: SN2 (Bimolecular Nucleophilic Substitution).

-

Driver: Low activation energy; formation of a stable leaving group (Br⁻). The electron-deficient pyridine ring inductively destabilizes the C-Br bond, accelerating attack.

-

-

Site B: 6-Chloro [Aryl Halide,

-to-N] -

Site C: 3-Bromo [Aryl Halide,

-to-N]-

Reactivity:

(towards nucleophiles). -

Mechanism: Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald).

-

Driver: This position is electronically deactivated for SNAr. It is generally inert to standard nucleophilic attack conditions used for Site A.

-

Reactivity Visualization

Figure 1: Reactivity Heatmap illustrating the kinetic preference for the exocyclic bromomethyl group.

Safety Protocol: Handling Halo-Methyl Pyridines

CRITICAL WARNING: Benzylic-type halides, including 2-(bromomethyl)pyridines, are potent lachrymators and vesicants (blister agents).

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous NaOH or saturated sodium thiosulfate nearby to neutralize spills and contaminated glassware immediately.

-

Storage: These compounds are prone to self-quaternization (intermolecular attack of the pyridine nitrogen on the alkyl bromide of a neighbor). Store at -20°C under Argon. If the solid turns into a sticky gum, polymerization has occurred.

Experimental Protocol: Selective SN2 Substitution

Objective: Selective functionalization of the 2-(bromomethyl) group with a secondary amine (e.g., Morpholine) while preserving the halogenated pyridine core for downstream diversity.

Materials

| Reagent | Equiv.[3][4][5][6] | Role | Notes |

| Compound 1 | 1.0 | Substrate | MW: ~285.35 g/mol |

| Morpholine | 1.1 | Nucleophile | Secondary amine prevents over-alkylation. |

| K₂CO₃ | 2.0 | Base | Anhydrous, granular. Scavenges HBr. |

| Acetonitrile (MeCN) | 0.1 M | Solvent | Polar aprotic; promotes SN2. |

| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (Optional Finkelstein accelerator). |

Step-by-Step Methodology

Phase 1: Reaction Setup (The "Cold Start")

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

-

Solvation: Dissolve Compound 1 (1.0 eq) in anhydrous MeCN (concentration ~0.1 M).

-

Why? MeCN solvates the organic substrate well but does not fully dissolve K₂CO₃, creating a heterogeneous surface that moderates the reaction rate.

-

-

Cooling: Submerge the flask in an ice/water bath (0°C).

-

Causality: Cooling increases the kinetic selectivity difference between Site A (SN2) and Site B (SNAr). At 0°C, SNAr is effectively arrested.

-

-

Base Addition: Add K₂CO₃ (2.0 eq) in one portion.

-

Nucleophile Addition: Add the amine (1.1 eq) dropwise over 5 minutes.

-

Visual Check: The suspension may turn slightly cloudy or yellow.

-

Phase 2: Reaction Monitoring (Self-Validating System)

-

Warm Up: Allow the reaction to warm to Room Temperature (RT) naturally over 1 hour.

-

TLC Monitoring: Check TLC after 2 hours (Eluent: 20% EtOAc in Hexanes).

-

Starting Material (SM): High Rf (Non-polar).

-

Product: Lower Rf (Amine formation increases polarity).

-

UV Visualization: Both spots will be UV active (Pyridine core).

-

Stain: Dragendorff’s reagent (orange stain for alkaloids/amines) confirms product formation.

-

Phase 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with Water (3x reaction volume) and EtOAc.

-

Extraction: Extract the aqueous layer with EtOAc (3x).

-

Wash: Combine organics and wash with Brine (1x) to remove residual MeCN.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 30% EtOAc in Hexanes.

-

Note: The product is often an oil or low-melting solid.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the selective SN2 functionalization.

Troubleshooting & Optimization

Issue: Bis-Alkylation

-

Symptom: Appearance of a very polar spot on TLC or mass spectrum showing [M + (Substrate - Br)].

-

Cause: Using a primary amine (R-NH₂) allows the product to react again with a second molecule of Compound 1.

-

Solution: Use a secondary amine if possible. If a primary amine is required, use a large excess of the amine (5-10 eq) to statistically favor mono-alkylation, or use a protecting group strategy (e.g., N-Boc-diamine).

Issue: Hydrolysis (Formation of Alcohol)

-

Symptom: Appearance of a hydroxyl peak in IR/NMR; loss of bromine without amine incorporation.

-

Cause: Wet solvent or hygroscopic base introducing water, which acts as a competing nucleophile.

-

Solution: Use anhydrous MeCN (from a solvent still or molecular sieves). Flame-dry glassware.

Issue: Regioselectivity Failure (SNAr Attack)

-

Symptom: Loss of the C-6 Chlorine atom (verified by Mass Spec isotope pattern).

-

Cause: Reaction temperature too high (>50°C) or reaction time too long.

-

Solution: Strictly maintain 0°C → RT profile. Do not reflux.[5]

References

-

General Reactivity of Halomethyl Pyridines

- Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.

- Source: MDPI (Molecules 2021).

- Relevance: Establishes the reactivity difference between alkyl-halide side chains and aryl-halide ring positions in 2,6-disubstituted pyridines.

-

URL:[Link]

-

Mechanistic Insight (SNAr vs SN2)

-

Title: Nucleophilic aromatic substitution on pyridines.[1][2][4]

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.

- Relevance: Authoritative text confirming that 2- and 4-halopyridines are activated for nucleophilic attack, but require harsher conditions than benzylic-type substitutions.

-

-

Synthetic Utility of 3-Bromo-2-chloropyridine Scaffolds

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction when 3 bromo pyridine is heated with NaNH2 | Filo [askfilo.com]

- 5. guidechem.com [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

An Application Guide to the Regioselective Chemistry of 3-Bromo-2-(bromomethyl)-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry and materials science, celebrated for its presence in a multitude of FDA-approved drugs and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[3][4] Within the vast landscape of pyridine-based building blocks, 3-Bromo-2-(bromomethyl)-6-chloropyridine stands out as a particularly versatile trifunctional intermediate. This guide explores the nuanced reactivity of this molecule, providing a strategic framework and detailed protocols for its regioselective functionalization.

The synthetic power of 3-Bromo-2-(bromomethyl)-6-chloropyridine lies in the differential reactivity of its three halogenated positions:

-

C2-Bromomethyl (C(sp³)-Br): A highly reactive benzylic-type bromide, primed for nucleophilic substitution.

-

C3-Bromo (C(sp²)-Br): An aryl bromide, ideal for transition metal-catalyzed cross-coupling reactions.

-

C6-Chloro (C(sp²)-Cl): A less reactive aryl halide, offering potential for subsequent, more forcing cross-coupling reactions.

Mastering the regioselectivity of this substrate allows for a modular and strategic approach to the synthesis of complex, highly substituted pyridine derivatives.

Caption: Figure 1. Key Reactive Sites on 3-Bromo-2-(bromomethyl)-6-chloropyridine.

High-Yielding Nucleophilic Substitution at the C2-Bromomethyl Position

The most accessible reaction pathway for this substrate involves the selective functionalization of the C2-bromomethyl group via nucleophilic substitution (Sₙ2).

The Causality Behind the Selectivity

The carbon-bromine bond at the C2-methyl position is a C(sp³)-Br bond, which is significantly more susceptible to nucleophilic attack than the C(sp²)-Br and C(sp²)-Cl bonds on the aromatic pyridine ring.[5] The Sₙ2 transition state for the displacement of the benzylic-type bromide is lower in energy, leading to rapid and clean reactions with a wide range of nucleophiles under mild conditions, leaving the aryl halides untouched.

Protocol 1: Synthesis of a 2-(Aryloxymethyl)pyridine Derivative

This protocol details a representative Sₙ2 reaction using a phenolic nucleophile.

Materials:

-

3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv)

-

4-Nitrophenol (1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-nitrophenol (1.2 equiv) in anhydrous DMF (approx. 0.2 M), add potassium carbonate (1.5 equiv).

-

Stir the resulting suspension at room temperature for 15-20 minutes to generate the phenoxide nucleophile in situ.

-

Add a solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 10-14 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((4-nitrophenoxy)methyl)-3-bromo-6-chloropyridine.

Behind the Chemistry:

-

Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the nucleophile.

-

Base: K₂CO₃ is a mild, non-nucleophilic base, sufficient to deprotonate the phenol without promoting side reactions.[5] For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be required.

Regioselective Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

With the C2-bromomethyl group either functionalized or intentionally preserved, attention turns to the aryl halides. The difference in reactivity between the C3-Br and C6-Cl bonds under palladium catalysis provides a robust handle for regioselective C-C and C-N bond formation.

The Principle of Regioselectivity: Oxidative Addition Rates

The cornerstone of palladium-catalyzed cross-coupling is the oxidative addition of the organic halide to a Pd(0) complex.[6] The bond strength and reactivity order for this step is generally C-I > C-Br > C-Cl. This inherent reactivity difference allows for the selective activation of the C3-Bromo bond while the C6-Chloro bond remains largely unreacted under carefully controlled conditions.[7]

Caption: Figure 2. Decision workflow for primary regioselective functionalization.

Protocol 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[8]

Materials:

-

3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

Tricyclohexylphosphine (PCy₃) or similar electron-rich phosphine ligand (0.04 equiv, 4 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

-

Degassed deionized water

Procedure:

-

To an oven-dried Schlenk flask, add the pyridine substrate, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in the anhydrous solvent.

-

Add the catalyst solution to the Schlenk flask via syringe, followed by the degassed water (if using a two-phase system like Dioxane/water).

-

Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography.

Behind the Chemistry:

-

Catalyst/Ligand: The combination of a palladium source like Pd(OAc)₂ and an electron-rich, bulky phosphine ligand like PCy₃ is effective for the cross-coupling of aryl chlorides and bromides.[9][10] The ligand stabilizes the Pd(0) active species and facilitates both oxidative addition and reductive elimination.

-

Base: A base is crucial for the transmetalation step, converting the boronic acid into a more nucleophilic borate species, which then transfers its organic group to the palladium center.[6]

| Parameter | Typical Condition | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) species. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes catalyst; bulky, electron-rich ligands accelerate the reaction.[9] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF | Aprotic solvents stable at elevated temperatures. |

| Temperature | 80 - 110 °C | Provides energy to overcome the activation barrier for oxidative addition. |

Table 1. Summary of typical conditions for selective Suzuki-Miyaura coupling at the C3-Br position.

Protocol 3: Buchwald-Hartwig C-N Amination

This reaction is a premier method for the synthesis of aryl amines from aryl halides.[11]

Materials:

-

3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

Xantphos or a suitable Buchwald ligand (e.g., XPhos, SPhos) (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.

-

Add the pyridine substrate and the amine.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat in a preheated oil bath at 90-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

-

Extract, dry, and purify as described in Protocol 2.

Behind the Chemistry:

-

Ligand Choice: The success of the Buchwald-Hartwig amination hinges on the use of specialized bulky, electron-rich phosphine ligands.[12] These ligands promote the challenging C-N reductive elimination step from the palladium(II) intermediate.[13]

-

Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine, forming the amide which then participates in the catalytic cycle.[14]

Orthogonal Sequential Functionalization: A Modular Approach